Diethyl-1H-1,2,3-triazol-4-amine
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Overview
Description
Diethyl-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-1H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity. The reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Diethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar applications but different chemical properties.
1,2,3-Triazole derivatives: Compounds with different substituents on the triazole ring, such as 1,4-disubstituted triazoles.
Uniqueness
Diethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Biological Activity
Diethyl-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a method known for its efficiency and regioselectivity. The triazole ring formed in this reaction is crucial for the compound's biological activity. The diethyl substituents enhance the compound's lipophilicity, which may improve its bioavailability in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and Van der Waals forces. These interactions can modulate the activity of enzymes and receptors involved in critical biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
Anticancer Activity
This compound has also been investigated for its anticancer properties . It has demonstrated efficacy against various cancer cell lines. For instance, compounds containing the triazole moiety have been shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and colon cancer (HCT-116) models .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (μM) | References |
---|---|---|---|
Antimicrobial | Bacteria and fungi | 7.2 | |
Anticancer | MDA-MB-231 (breast cancer) | 9.98 | |
HCT-116 (colon cancer) | 6.2 |
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Anticancer Study : A study reported that triazole derivatives showed promising results in inhibiting the growth of MDA-MB-231 cells with an IC50 value lower than that of standard treatments like Sorafenib .
- Antimicrobial Efficacy : Another investigation demonstrated that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1,5-diethyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5-6(7)8-9-10(5)4-2/h3-4,7H2,1-2H3 |
InChI Key |
MJCAZMCJABNFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC)N |
Origin of Product |
United States |
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